Mecoprop-P
Mecoprop-P
Mecoprop-P
Mecoprop-P, a phenoxyalkanoic acid is widely used as herbicide. It forms colourless and odourless crystals. The (R)-isomer of mecoprop is the active herbicide site. It is generally used for postemergence control of broad-leaved weeds by translocating the herbicide to the roots.
(R)-mecoprop is the (R)-enantiomer of 2-(4-chloro-2-methylphenoxy)propanoic acid; the active stereoisomer of the racemic herbicide mecoprop. It has a role as a phenoxy herbicide. It is a conjugate acid of a (R)-2-(4-chloro-2-methylphenoxy)propanoate. It is an enantiomer of a (S)-mecoprop.
Mecoprop-P, a phenoxyalkanoic acid is widely used as herbicide. It forms colourless and odourless crystals. The (R)-isomer of mecoprop is the active herbicide site. It is generally used for postemergence control of broad-leaved weeds by translocating the herbicide to the roots.
(R)-mecoprop is the (R)-enantiomer of 2-(4-chloro-2-methylphenoxy)propanoic acid; the active stereoisomer of the racemic herbicide mecoprop. It has a role as a phenoxy herbicide. It is a conjugate acid of a (R)-2-(4-chloro-2-methylphenoxy)propanoate. It is an enantiomer of a (S)-mecoprop.
Brand Name:
Vulcanchem
CAS No.:
16484-77-8
VCID:
VC21038265
InChI:
InChI=1S/C10H11ClO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)/t7-/m1/s1
SMILES:
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O
Molecular Formula:
C10H11ClO3
Molecular Weight:
214.64 g/mol
Mecoprop-P
CAS No.: 16484-77-8
Cat. No.: VC21038265
Molecular Formula: C10H11ClO3
Molecular Weight: 214.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
Description | Mecoprop-P Mecoprop-P, a phenoxyalkanoic acid is widely used as herbicide. It forms colourless and odourless crystals. The (R)-isomer of mecoprop is the active herbicide site. It is generally used for postemergence control of broad-leaved weeds by translocating the herbicide to the roots. (R)-mecoprop is the (R)-enantiomer of 2-(4-chloro-2-methylphenoxy)propanoic acid; the active stereoisomer of the racemic herbicide mecoprop. It has a role as a phenoxy herbicide. It is a conjugate acid of a (R)-2-(4-chloro-2-methylphenoxy)propanoate. It is an enantiomer of a (S)-mecoprop. |
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CAS No. | 16484-77-8 |
Molecular Formula | C10H11ClO3 |
Molecular Weight | 214.64 g/mol |
IUPAC Name | (2R)-2-(4-chloro-2-methylphenoxy)propanoic acid |
Standard InChI | InChI=1S/C10H11ClO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)/t7-/m1/s1 |
Standard InChI Key | WNTGYJSOUMFZEP-SSDOTTSWSA-N |
Isomeric SMILES | CC1=C(C=CC(=C1)Cl)O[C@H](C)C(=O)O |
SMILES | CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O |
Canonical SMILES | CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O |
Melting Point | 94.5 °C |
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